"1-(4-Chloro-3-hydroxyphenyl)ethanone" CAS number
"1-(4-Chloro-3-hydroxyphenyl)ethanone" CAS number
An In-Depth Technical Guide to:
CAS Number: 61124-56-9[1][2][3]
Abstract
This technical guide provides a comprehensive analysis of (also known as 4'-Chloro-3'-hydroxyacetophenone ), a critical regioisomer used as a scaffold in the synthesis of kinase inhibitors and HDAC modulators. Unlike its more common isomers, this compound presents specific synthetic challenges due to the directing effects of the hydroxyl and acetyl groups on the benzene ring. This document details the physicochemical profile, validated synthetic protocols emphasizing regioselectivity, analytical characterization, and downstream applications in pharmaceutical development.
Physicochemical Profile
The compound is a di-substituted acetophenone derivative characterized by a chlorine atom at the para position and a hydroxyl group at the meta position relative to the acetyl moiety.
| Property | Data |
| CAS Number | 61124-56-9 |
| IUPAC Name | |
| Synonyms | 4'-Chloro-3'-hydroxyacetophenone; 5-Acetyl-2-chlorophenol |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Melting Point | 101–103 °C [1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| pKa (Predicted) | ~7.5 (Phenolic OH) |
Synthetic Pathways & Regioselectivity
Synthesizing CAS 61124-56-9 requires overcoming the natural directing effects of the starting materials. Direct chlorination of 3-hydroxyacetophenone typically yields the 2-chloro isomer (CAS 2892-29-7) due to the strong ortho-directing power of the hydroxyl group and the steric accessibility of the C2 position.
To achieve the 4-chloro substitution pattern, a steric blocking strategy or a specific photochemical route is required.
Protocol A: Ketal-Directed Regioselective Chlorination
This method utilizes a protecting group strategy to sterically hinder the ortho positions (C2 and C6), forcing the electrophilic chlorine to the para position (C4).
Mechanism:
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Protection: Conversion of the acetyl group to a bulky ethylene ketal.
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Chlorination: The bulky ketal shields C2, while the hydroxyl group activates C4 and C6. C4 is favored due to less steric hindrance from the ketal compared to C2.
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Deprotection: Acid hydrolysis restores the ketone.
Step-by-Step Methodology:
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Ketalization:
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Reagents: 3-Hydroxyacetophenone (1.0 eq), Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, cat.), Toluene.
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Procedure: Reflux in a Dean-Stark apparatus to remove water. Monitor by TLC until starting material disappears.
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Note: This step can be sluggish; ensure anhydrous conditions.
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Chlorination:
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Reagents: Ketal intermediate (1.0 eq), N-Chlorosuccinimide (NCS) or t-Butyl hypochlorite (1.05 eq), DCM or Chloroform.
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Procedure: Dissolve ketal in solvent at 0°C. Add chlorinating agent dropwise. Stir at room temperature for 2-4 hours.
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Causality: Low temperature prevents over-chlorination. NCS is preferred for controlled release of Cl⁺.
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Hydrolysis (Deprotection):
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Reagents: 2N HCl, THF/Water mixture.
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Procedure: Stir the chlorinated ketal in acidic solution at ambient temperature for 1 hour.
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Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Toluene or Hexane/EtOAc to yield the target (m.p. 101-103°C).
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Protocol B: Photochemical Hydroxylation (Alternative)
A more modern, "green" approach involves the direct hydroxylation of 4'-chloroacetophenone, though yields are typically lower (~42%).
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Reagents: 4'-Chloroacetophenone, Water, Cobalt oxime catalyst, Photosensitizer (1-methyl-3-cyanoquinoline).[1]
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Conditions: High-pressure mercury lamp irradiation, Argon atmosphere, Acetonitrile solvent [2].[1]
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Utility: Useful for small-scale library generation where starting material availability (4'-chloroacetophenone) outweighs yield concerns.
Visualization of Synthesis Logic
The following diagram illustrates the critical divergence between direct chlorination (failure mode) and the ketal protection strategy (success mode).
Figure 1: Synthetic workflow contrasting the direct chlorination route (yielding the 2-chloro isomer) with the ketal-protection strategy required to obtain the target 4-chloro isomer.
Analytical Characterization
To validate the identity of CAS 61124-56-9 and distinguish it from its isomers, rely on the following spectral signatures.
¹H NMR Spectroscopy (DMSO-d₆ or CDCl₃)
The substitution pattern is confirmed by the aromatic region integration and coupling constants.
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δ 2.55 ppm (s, 3H): Acetyl methyl group (–COCH₃).
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δ 10.5 ppm (s, 1H): Phenolic hydroxyl (–OH), D₂O exchangeable.
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Aromatic Region (3 Protons):
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Look for an ABC system or specific coupling patterns characteristic of 1,3,4-substitution.
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H2 (Position 2): Appears as a doublet (d) or singlet (s) with fine meta-coupling (~2 Hz) at ~7.5 ppm.
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H5 (Position 5): Appears as a doublet (d) with ortho-coupling (~8 Hz) at ~7.4 ppm.
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H6 (Position 6): Appears as a doublet of doublets (dd) due to ortho (H5) and meta (H2) coupling.
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Differentiation from Isomers:
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2-Chloro isomer: The H-bonding between the OH and the Carbonyl (if adjacent) or the Cl and Carbonyl shifts the IR and NMR signals significantly.
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4-Chloro isomer (Target): The OH is meta to the acetyl, preventing intramolecular H-bonding with the carbonyl, resulting in a distinct OH stretch in IR.
Applications in Drug Development
This compound serves as a versatile "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in medicinal chemistry.
A. Kinase Inhibitor Scaffolds
The 3-hydroxy-4-chlorophenyl moiety mimics the hinge-binding motifs of ATP.
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Phorbazole Analogues: Used in the synthesis of deschloro-phorbazole derivatives targeting multi-kinase pathways in AML (Acute Myeloid Leukemia) [3].
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Reaction: The phenolic –OH allows for ether linkages (Williamson ether synthesis) to connect to heterocycles, while the acetyl group can be brominated (alpha-bromination) to form thiazoles or imidazoles.
B. Bioisosterism & Linker Chemistry
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Chlorine Substitution: The C4-Chlorine atom provides metabolic stability (blocking metabolic oxidation at the para-position) and increases lipophilicity compared to the unsubstituted phenol.
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Acetyl Handle: The ketone can be reduced to a chiral alcohol, converted to an amine (reductive amination), or condensed to form heterocycles.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic ring over long periods.
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Disposal: Dispose of as halogenated organic waste.
References
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Indiana Academy of Science. (1980). Proceedings of the Indiana Academy of Science, Vol 90, pp. 138-140. (Detailed discussion on the chlorination of 3-hydroxyacetophenone and melting points of isomers).
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ChemicalBook. (2025). Synthesis and Methodologies for 4'-Chloro-3'-hydroxyacetophenone.
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MDPI. (2022). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue. (Utilization of the compound as a key intermediate).[2][3]
Sources
- 1. 4'-CHLORO-2'-HYDROXYACETOPHENONE | 6921-66-0 [chemicalbook.com]
- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2892-29-7 | 3-Chloro-4-hydroxyacetophenone | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. chemsynthesis.com [chemsynthesis.com]
